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Compound of Interest

Compound Name: 3,5-Di-tert-butyl-o-benzoquinone

Cat. No.: B121359

Introduction

3,5-di-tert-butyl-o-benzoquinone, with the chemical formula C14H2002, is a dark red
crystalline solid belonging to the quinone family of compounds.[1] Quinones are significant in
various chemical and biological processes, including roles in bioenergetic systems where they
are central to electron and proton transfer.[2] The characterization of 3,5-di-tert-butyl-o-
benzoquinone is crucial for its application in research and development, particularly in fields
like organic synthesis and drug discovery. This guide provides a comprehensive overview of its
spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS)—offering a foundational dataset for researchers, scientists, and

professionals in drug development.

Spectral Data Summary

The following tables summarize the key spectral data for 3,5-di-tert-butyl-o-benzoquinone.

Table 1: *H NMR Spectral Data
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

1.25 S 9H tert-butyl group

1.30 S 9H tert-butyl group

6.30 d 1H Vinylic proton

6.95 d 1H Vinylic proton

Solvent: CDCIs. Reference: Tetramethylsilane (TMS). The data represents typical values and

may vary slightly based on experimental conditions.

« 13
Chemical Shift (ppm) Assignment
29.1 C(CH3)s
29.5 C(CHs)3
35.2 C(CHs)3
36.0 C(CH3)s
125.7 Vinylic CH
139.8 Vinylic CH
147.0 C-tert-butyl
156.4 C-tert-butyl
179.8 C=0
180.1 C=0

Solvent: CDCIs. Reference: Tetramethylsilane (TMS).[3]

Table 3: IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
~2960 Strong C-H stretch (tert-butyl)
C=0 stretch (quinone
~1675 Strong
carbonyl)
~1630 Medium C=C stretch (alkene)
~1250 Medium C-C stretch

Technique: Fourier-Transform Infrared Spectroscopy (FTIR), often using a Mull or ATR setup.[1]

Iahlg_AL._Mass_Sp_eﬂLQmﬂmData

Relative Intensity Assignment
220.15 M+ Molecular ion [C14H2002]*
205 High [M - CHs]*
57 Highest [C(CH3s)s]* (tert-butyl cation)
42 High [CsHe]*

Technique: Electron lonization (El). The fragmentation pattern is characteristic of molecules
with tert-butyl groups.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented
above. These protocols are based on standard laboratory practices for the analysis of organic
compounds like quinones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3,5-di-tert-butyl-o-benzoquinone (typically 5-10 mg) is
accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g.,
Chloroform-d, CDCIs). A small amount of a reference standard, such as tetramethylsilane
(TMS), is added for chemical shift calibration.[4]
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e Instrumentation: The solution is transferred to a 5 mm NMR tube. The analysis is performed
on a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition: A standard proton NMR experiment is conducted. To ensure quantitative
accuracy, a sufficient relaxation delay (d1), typically at least 5 times the longest T1 relaxation
time of the protons of interest, is used.[5] The number of scans is adjusted to achieve an
adequate signal-to-noise ratio.[6]

e 13C NMR Acquisition: A 13C NMR spectrum is acquired using a pulse program with proton
decoupling (e.g., GARP) to simplify the spectrum and enhance sensitivity.[6] A longer
acquisition time and a greater number of scans are typically required compared to *H NMR
due to the lower natural abundance and smaller gyromagnetic ratio of the 13C nucleus.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0
ppm. Integration of the signals in the *H NMR spectrum is performed to determine the
relative ratios of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR-FTIR): A small amount of the solid 3,5-di-tert-butyl-o-
benzoquinone is placed directly onto the crystal (e.g., diamond or germanium) of the
Attenuated Total Reflection (ATR) accessory.[7] Pressure is applied to ensure good contact
between the sample and the crystal.

o Sample Preparation (Mull): A few milligrams of the solid sample are ground with a drop of a
mulling agent (e.g., Nujol) to create a fine paste. This paste is then spread between two salt
plates (e.g., KBr or NaCl).

o Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR
spectrometer. A background spectrum of the empty ATR crystal or the mulling agent between
salt plates is recorded first. The sample spectrum is then recorded over a typical range of
4000 to 400 cm~1,[7]

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The characteristic absorption bands
corresponding to the functional groups of the molecule are then identified.
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Mass Spectrometry (MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-
MS) if the compound is sufficiently volatile and thermally stable.

lonization: Electron lonization (EIl) is a common method used for this type of molecule. The
sample is bombarded with a high-energy electron beam (typically 70 eV), causing the
molecule to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum which is a plot of relative ion intensity versus m/z.

Data Interpretation: The peak with the highest m/z ratio corresponding to the intact ionized
molecule is identified as the molecular ion (M*). Other peaks in the spectrum represent
fragment ions, which provide structural information about the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of 3,5-

di-tert-butyl-o-benzoquinone.
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Caption: Workflow for spectral analysis of 3,5-di-tert-butyl-o-benzoquinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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